
2-(2-Butenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Butenyl)phenol, also known as Eugenol, is a naturally occurring compound found in various plants such as cloves, cinnamon, and bay leaves. It has been used in traditional medicine for centuries due to its analgesic, anti-inflammatory, and antimicrobial properties. In recent years, 2-(2-Butenyl)phenol has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of 2-(2-Butenyl)phenol is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in pain, inflammation, and microbial growth. It also has antioxidant properties, which help to protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
2-(2-Butenyl)phenol has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Butenyl)phenol in lab experiments include its natural origin, low toxicity, and broad-spectrum activity. It is also relatively easy to obtain and can be synthesized from readily available materials. However, its limitations include its instability in certain conditions, such as high temperature and pH, and its potential to interfere with the activity of other compounds in the experiment.
Direcciones Futuras
There are several future directions for research on 2-(2-Butenyl)phenol. One area of interest is its potential applications in cancer treatment. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. Another area of interest is its potential use as a natural food preservative. It has been shown to have antimicrobial activity against various foodborne pathogens, such as Salmonella and E. coli. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
2-(2-Butenyl)phenol can be synthesized from eugenol-rich essential oils extracted from plants such as cloves, cinnamon, and bay leaves. The extraction process involves steam distillation, followed by separation and purification of the essential oil. The eugenol-rich essential oil can then be converted to 2-(2-Butenyl)phenol through various chemical reactions such as oxidation, reduction, and methylation.
Aplicaciones Científicas De Investigación
2-(2-Butenyl)phenol has been extensively studied for its potential applications in medicine, agriculture, and food industry. In medicine, it has shown promising results as an analgesic, anti-inflammatory, and antimicrobial agent. It has been used in the treatment of various conditions such as dental pain, arthritis, and bacterial infections. In agriculture, it has been used as a natural pesticide and insect repellent. In the food industry, it has been used as a flavoring agent and preservative.
Propiedades
Número CAS |
18448-88-9 |
|---|---|
Nombre del producto |
2-(2-Butenyl)phenol |
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
2-[(E)-but-2-enyl]phenol |
InChI |
InChI=1S/C10H12O/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8,11H,6H2,1H3/b3-2+ |
Clave InChI |
VOYINLLVQMIKBT-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CC1=CC=CC=C1O |
SMILES |
CC=CCC1=CC=CC=C1O |
SMILES canónico |
CC=CCC1=CC=CC=C1O |
Sinónimos |
Nsc19677 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



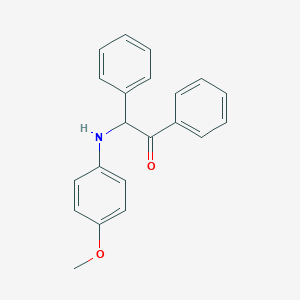
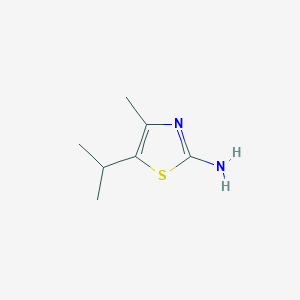
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
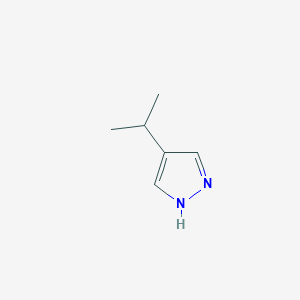
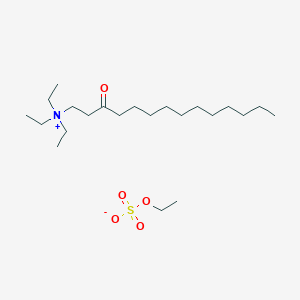
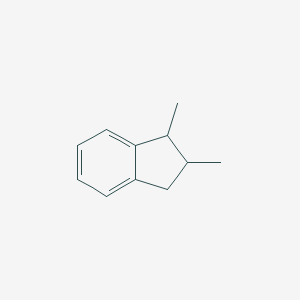
![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)
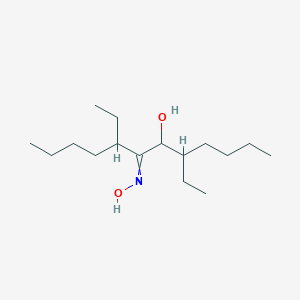
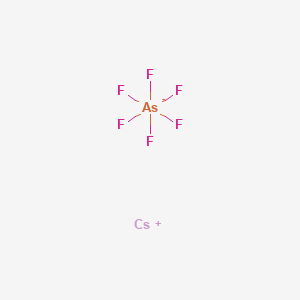
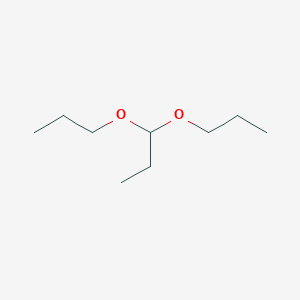
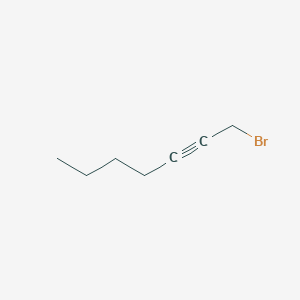
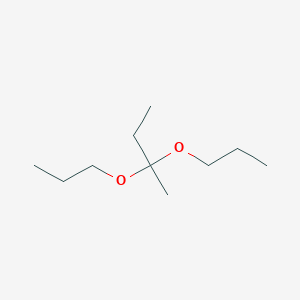
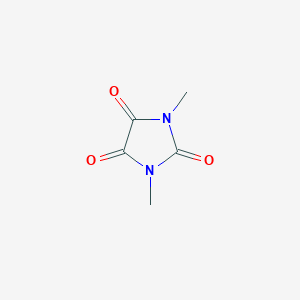
![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)